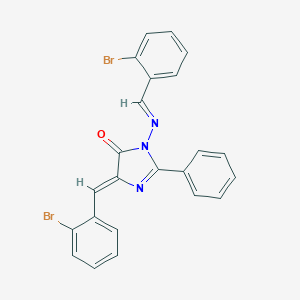![molecular formula C19H21NO6S B237240 (E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol CAS No. 127906-29-0](/img/structure/B237240.png)
(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylthio group, and a benzenediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol typically involves multiple steps. One common approach is the reaction of 2-((Dimethylamino)methyl)phenylthiol with 1,4-benzoquinone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-80°C. The resulting product is then reacted with (Z)-2-butenedioic acid to form the final salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The phenylthio group can participate in redox reactions, contributing to the compound’s antioxidant properties. The benzenediol moiety can undergo oxidation-reduction cycles, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- **2-((2-(Methylamino)methyl)phenyl)thio)-1,4-benzenediol
- **2-((2-(Ethylamino)methyl)phenyl)thio)-1,4-benzenediol
- **2-((2-(Dimethylamino)ethyl)phenyl)thio)-1,4-benzenediol
Uniqueness
(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the phenylthio group provides additional redox activity. The (Z)-2-butenedioate moiety contributes to the compound’s stability and solubility in aqueous environments.
属性
CAS 编号 |
127906-29-0 |
|---|---|
分子式 |
C19H21NO6S |
分子量 |
391.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-14(11)19-15-9-12(17)7-8-13(15)18;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
VFQRPVBDMLWKFF-WLHGVMLRSA-N |
手性 SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
同义词 |
but-2-enedioic acid, 2-[2-(dimethylaminomethyl)phenyl]sulfanylbenzene- 1,4-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea](/img/structure/B237162.png)

![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)

